An In-Depth Technical Guide to 2-Chloro-5-fluoroquinazolin-4-amine (CAS 1107695-00-0)
An In-Depth Technical Guide to 2-Chloro-5-fluoroquinazolin-4-amine (CAS 1107695-00-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroquinazolin-4-amine, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[1] The quinazoline core is considered a "privileged structure" in medicinal chemistry, as it is a key component in numerous FDA-approved drugs.[2] This is largely attributed to its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.
2-Chloro-5-fluoroquinazolin-4-amine is a strategically functionalized quinazoline derivative. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position provides medicinal chemists with versatile handles for further molecular elaboration, enabling the synthesis of targeted libraries of compounds for drug discovery programs. The 4-amino group is a crucial feature for establishing key hydrogen bonding interactions within the ATP-binding pockets of kinases.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-Chloro-5-fluoroquinazolin-4-amine is not extensively published in peer-reviewed literature, we can infer its properties based on closely related analogs and computational predictions.
Table 1: Predicted Physicochemical Properties of 2-Chloro-5-fluoroquinazolin-4-amine
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₅ClFN₃ | - |
| Molecular Weight | 197.60 g/mol | - |
| XLogP3 | ~2.5 | PubChem Analogs[1][3] |
| Hydrogen Bond Donors | 1 | PubChem Analogs[1][3] |
| Hydrogen Bond Acceptors | 3 | PubChem Analogs[1][3] |
Spectroscopic Characterization (Anticipated):
A thorough spectroscopic analysis is essential to confirm the identity and purity of 2-Chloro-5-fluoroquinazolin-4-amine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the quinazoline ring, and C-F and C-Cl stretching vibrations.[4][5]
Synthesis and Reactivity
A plausible and efficient synthetic strategy for 2-Chloro-5-fluoroquinazolin-4-amine can be designed based on established quinazoline chemistry. The most common approach involves the construction of the quinazoline ring followed by functional group interconversions.
Proposed Synthetic Pathway:
A likely synthetic route would start from a readily available substituted anthranilic acid or its corresponding nitrile.
Figure 1: Proposed synthetic pathway for 2-Chloro-5-fluoroquinazolin-4-amine.
Experimental Protocol: A General Procedure for Regioselective Amination
The final and critical step in the proposed synthesis is the regioselective amination of a 2,4-dichloro-5-fluoroquinazoline intermediate. The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 2-position.[6] This difference in reactivity allows for the selective introduction of the amino group at the desired position.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloro-5-fluoroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Nucleophilic Addition: Add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) in excess (typically 3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-Chloro-5-fluoroquinazolin-4-amine.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol and THF are commonly used solvents for nucleophilic aromatic substitution reactions as they are relatively polar and can dissolve both the substrate and the nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic aromatic substitution reaction.
-
Excess Ammonia: Using an excess of ammonia helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the reaction.
Reactivity of 2-Chloro-5-fluoroquinazolin-4-amine:
The key to the utility of this compound lies in the reactivity of the 2-chloro substituent. This chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.
Figure 2: Key reactions involving 2-Chloro-5-fluoroquinazolin-4-amine.
This reactivity makes it an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery projects.
Applications in Drug Development
The primary application of 2-Chloro-5-fluoroquinazolin-4-amine is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 4-amino group provides a critical hydrogen bond donor to the hinge region of the kinase, while the 2-position allows for the introduction of various substituents that can be tailored to target specific kinases.
Role in Kinase Inhibitor Design:
Many successful kinase inhibitors feature a substituted quinazoline core. The general strategy involves using the 2-chloro group as a point of diversification. Through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, a wide array of chemical moieties can be introduced at this position to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
-
Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-5-fluoroquinazolin-4-amine is a valuable and versatile building block for medicinal chemists engaged in drug discovery, particularly in the area of kinase inhibitors. Its strategic functionalization allows for facile diversification, enabling the rapid generation of compound libraries for lead optimization. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel therapeutics.
References
Click to expand
-
PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
MDPI. (2022). 3-Aryl-5-aminobiphenyl Substituted[1][5][10]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 27(1), 123.
- SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2).
- MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 26(19), 5899.
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561.
- Fisher Scientific. (2015, May 27). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
- ResearchGate. (2015). (PDF) Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Enamine. (n.d.).
- BASF. (n.d.).
- MsdsDigital.com. (n.d.).
- CymitQuimica. (2023, June 9). 2-Chloro-5-(trifluoromethyl)
- U.S. Environmental Protection Agency. (n.d.). 2,4-Quinazolinediamine, 5-chloro- Properties.
- ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to...
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.
- U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-chloro-4(3H)-quinazolinone Properties.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.
- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. mdpi.com [mdpi.com]
